molecular formula C7H7BrN2O B1288554 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 959992-62-2

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No. B1288554
CAS RN: 959992-62-2
M. Wt: 215.05 g/mol
InChI Key: OTGDCHNSXQUISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been explored through various methods. One approach involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform, which leads to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. This process is influenced by the presence of electron-donating amide α-substituents, which affect the efficiency of the autocyclization . Another synthetic route includes the preparation of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a variety of products, such as 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Additionally, strained bicyclic 3,6-dihydro-1,2-oxazine has been used as a reactive substrate in domino metathesis with external alkenes, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For instance, the crystal and molecular structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine has been determined using three-dimensional diffractometer data. The compound crystallizes in the P21/c space group, with unit cell dimensions of a = 10.682(1), b = 21.606(2), c = 5.856(1) Å, and β = 90.70° at 20 °C, containing four molecules per unit cell. The molecular geometry and conformation of the bicyclic ring system have been discussed, providing insights into the structural aspects of these oxazine derivatives .

Chemical Reactions Analysis

The oxazine derivatives synthesized through the aforementioned methods are reactive intermediates that can undergo further chemical transformations. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the versatility of these compounds in forming various types of products, which can be used in the synthesis of more complex molecules . The domino metathesis of 3,6-dihydro-1,2-oxazine is another example of a chemical reaction that provides access to isoxazolo[2,3-a]pyridin-7-ones, highlighting the potential of these oxazine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not detailed in the provided papers, the structural analysis of related compounds gives some indication of their characteristics. The crystallographic data of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine provides information on the solid-state structure, which can be correlated with physical properties such as melting points, solubility, and stability . The reactivity of these compounds in various chemical reactions also suggests their chemical properties, such as nucleophilicity and electrophilicity, which are crucial for their application in synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives are synthesized through various chemical reactions aimed at exploring its potential in medicinal chemistry and drug development. The benzo[1,4]-oxazine ring system, which is closely related, is recognized for its significance in pharmaceutical compound development. However, pyridine derivatives, such as 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, are less frequently mentioned, indicating a novel area of exploration. The synthetic methodologies often involve cyclization of haloacetyl halides or alkyl halopropionates with amino-substituted pyridines or direct electrophilic substitution, aiming at the creation of structurally diverse bioactive molecules. The research elaborates on the practical synthesis approaches for creating this compound and its isomers, highlighting its role as a versatile chemical scaffold for further pharmaceutical development (Gim et al., 2007).

Potential Bioactive Compound Scaffold

The unique structure of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine makes it a candidate for the development of new pharmaceuticals. The presence of both the pyridine and oxazine rings offers a variety of chemical functionalities that can be exploited to synthesize compounds with potential biological activities. For example, derivatives of this compound have been synthesized from 3-hydroxy-2-aminopyridine and further modified to explore their biological activities. This reflects the compound's capacity to serve as a foundational structure for the design of novel drugs with tailored properties for specific therapeutic targets (Arrault et al., 2002).

Advancements in Heterocyclic Chemistry

The exploration of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is part of a broader interest in heterocyclic chemistry, where novel synthetic methods are being developed to access previously unconquered chemical spaces. Researchers are constantly seeking new ways to synthesize and functionalize heterocyclic compounds due to their profound importance in medicinal chemistry. The compound contributes to this field by offering new possibilities for the creation of complex molecules that could lead to breakthroughs in pharmaceutical sciences (Thorimbert et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGDCHNSXQUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609958
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959992-62-2
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (1.35 g, 5.89 mmol) was dissolved in THF (40 mL). Boranedimethylsulphide complex (2.0 M in THF, 5.89 mL, 11.79 mmol) was added and the resulting mixture heated to 70° C. under nitrogen for 15 minutes. Next, the reaction mixture was cooled to room temperature, quenched with methanol (˜5 mL), and then dried under vacuum to obtain a white solid. The crude material was dissolved in dichloromethane and washed with H2O. The aqueous phase was discarded and the organic phase was dried under vacuum to give 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Yield: 1.1 g (87%). LCMS (ESI): calc. C7H7BrN2O=214, 216; obs. M+H=215, 217.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.